3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 6-methoxyquinoline, followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or aluminum chloride. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of the quinoline ring.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of halogen atoms and the methoxy group can enhance its binding affinity and selectivity towards molecular targets. The carboxylic acid group can also facilitate interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-carbaldehyde
- 3-Bromo-4-chloro-6-methoxyquinoline
- 6-Bromo-2-chloroquinoline-3-methanol
- 8-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
Uniqueness
3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The methoxy group further enhances its solubility and potential interactions with biological targets. The carboxylic acid group provides additional functionality for derivatization and conjugation with other molecules .
Properties
Molecular Formula |
C11H7BrClNO3 |
---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-17-5-2-3-7-6(4-5)8(11(15)16)9(12)10(13)14-7/h2-4H,1H3,(H,15,16) |
InChI Key |
XSYQPSYDRQNRKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.